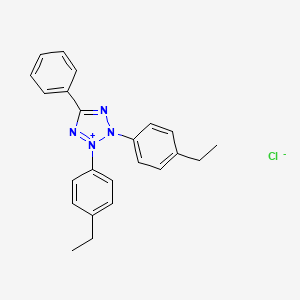

2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride is a chemical compound known for its unique structure and properties It belongs to the class of tetrazolium salts, which are widely used in various scientific and industrial applications due to their ability to undergo redox reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride typically involves the reaction of 4-ethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium nitrite in the presence of hydrochloric acid to yield the tetrazole ring. The final step involves the quaternization of the tetrazole with benzyl chloride to form the desired tetrazolium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride undergoes various chemical reactions, including:

Oxidation: The tetrazolium ring can be oxidized to form formazan derivatives, which are often used in colorimetric assays.

Reduction: The compound can be reduced to its corresponding hydrazine derivative under specific conditions.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different tetrazolium salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium ferricyanide and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrazine hydrate are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products:

Formazan Derivatives: Formed during oxidation reactions, these compounds are useful in various analytical applications.

Hydrazine Derivatives:

Scientific Research Applications

2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in cell viability assays and as a marker for metabolic activity.

Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.

Industry: Utilized in the development of sensors and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride involves its ability to undergo redox reactions. In biological systems, the compound is reduced by cellular enzymes to form colored formazan derivatives, which can be quantitatively measured. This property makes it useful in assays that assess cell viability and metabolic activity. The molecular targets and pathways involved include various dehydrogenases and oxidoreductases that facilitate the reduction process.

Comparison with Similar Compounds

- 2,3-Bis(4-methylphenyl)-5-phenyltetrazolium Chloride

- 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride

- 2,3-Bis(4-bromophenyl)-5-phenyltetrazolium Chloride

Comparison: While these similar compounds share the tetrazolium core structure, the presence of different substituents on the phenyl rings can significantly influence their chemical properties and reactivity. For example, the ethyl group in 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride may enhance its solubility and stability compared to its methyl or halogen-substituted counterparts. This uniqueness makes it particularly suitable for specific applications where these properties are advantageous.

Biological Activity

2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium chloride (also known as BET, CAS No. 104497-78-1) is a tetrazolium salt that has garnered interest in biological research due to its potential applications in cell viability assays and as a redox indicator. This compound is structurally characterized by the presence of two ethylphenyl groups and a phenyltetrazolium moiety, which contribute to its unique biological properties.

- Molecular Formula : C23H23ClN4

- Molecular Weight : 404.90 g/mol

- IUPAC Name : this compound

The biological activity of BET primarily involves its reduction to formazan derivatives by mitochondrial dehydrogenases in living cells. This reduction process is indicative of cell viability and metabolic activity. The formazan product can be quantified spectrophotometrically, providing a measure of cellular health and proliferation.

Cell Viability Assays

BET is widely utilized in colorimetric assays to assess cell viability. The most common application is the MTT assay, where BET serves as a substrate for mitochondrial enzymes. Upon reduction, it forms a colored formazan product that can be measured at specific wavelengths (typically 570 nm).

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of various compounds using BET as an indicator. For instance, cytotoxic flavonoids were tested against P-388 murine leukemia cells, demonstrating the utility of BET in evaluating the efficacy of anticancer agents .

Antimicrobial Activity

Research has also indicated that BET may possess antimicrobial properties. A study focusing on its effects against bacterial pathogens revealed that BET could inhibit growth, suggesting potential applications in developing antibacterial agents .

Case Studies

Research Findings

- Cellular Reduction : The reduction potential of BET correlates with the metabolic state of cells, making it a reliable indicator for assessing cell viability.

- Formazan Product Stability : The formazan crystals formed from BET are stable under various conditions, allowing for flexibility in experimental design.

- Comparative Studies : When compared to other tetrazolium salts (e.g., MTT and XTT), BET shows comparable sensitivity and specificity in detecting viable cells.

Properties

IUPAC Name |

2,3-bis(4-ethylphenyl)-5-phenyltetrazol-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N4.ClH/c1-3-18-10-14-21(15-11-18)26-24-23(20-8-6-5-7-9-20)25-27(26)22-16-12-19(4-2)13-17-22;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLZEEMSIAJGGW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)CC)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104497-78-1 |

Source

|

| Record name | 2H-Tetrazolium, 2,3-bis(4-ethylphenyl)-5-phenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104497-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.